2-Ethylhexyl chloroformate

Catalog No.
S703158
CAS No.
24468-13-1
M.F
C9H17ClO2
M. Wt
192.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl chloroformate

CAS Number

24468-13-1

Product Name

2-Ethylhexyl chloroformate

IUPAC Name

2-ethylhexyl carbonochloridate

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

InChI

InChI=1S/C9H17ClO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3

InChI Key

RTGLJCSUKOLTEM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)Cl

Canonical SMILES

CCCCC(CC)COC(=O)Cl

The exact mass of the compound 2-Ethylhexyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexyl chloroformate (CAS 24468-13-1) is a highly reactive, branched alkyl chloroformate utilized extensively as an industrial chemical intermediate and specialized derivatizing agent. Featuring a molecular weight of 192.68 g/mol and a boiling point of 106-107 °C, this clear liquid introduces a bulky, hydrophobic 2-ethylhexyl moiety into target molecules. In procurement and material selection contexts, it is primarily evaluated for its role as an obligate precursor for liquid-phase polymerization initiators, a steric-directing protecting group in active pharmaceutical ingredient (API) synthesis, and a heavy derivatization reagent that enhances phase separation in analytical chemistry.

Substituting 2-ethylhexyl chloroformate with simpler, unhindered analogs like ethyl chloroformate (ECF) or methyl chloroformate (MCF) fundamentally alters reaction kinetics, steric profiles, and downstream material properties. In pharmaceutical peptide synthesis, the bulky branched chain of 2-EHCF severely restricts nucleophilic attack, which can reduce coupling yields by up to 50% compared to ECF if steric hindrance is not specifically desired for regiocontrol [1]. Conversely, in analytical extractions and polymer initiator manufacturing, replacing 2-EHCF with lower alkyl chloroformates fails to provide the necessary hydrophobicity for optimal phase separation or the specific 67 °C thermal half-life required for controlled vinyl chloride suspension polymerization.

Steric Hindrance and Regioselectivity in Amide Coupling

In the synthesis of complex active pharmaceutical ingredients (APIs) such as nirmatrelvir, the choice of chloroformate directly dictates coupling efficiency due to steric bulk. When substituting unhindered ethyl chloroformate (ECF) with the highly branched 2-ethylhexyl chloroformate (2-EHCF), the peptide coupling yield decreases by approximately 50% due to restricted regioselectivity at the proline nitrogen [1]. This demonstrates the profound steric shielding provided by the 2-ethylhexyl group.

Evidence DimensionAmide coupling yield in sterically hindered substrates
Target Compound Data~50% reduction in yield due to steric shielding
Comparator Or BaselineEthyl chloroformate (ECF) (baseline high yield, ~88%)
Quantified Difference50% yield drop for 2-EHCF vs ECF in unhindered coupling
Conditions1-pot peptide coupling for nirmatrelvir API intermediate

Procurement teams must avoid generic substitution of ECF with 2-EHCF in standard peptide couplings, reserving 2-EHCF specifically for applications requiring high steric shielding or precise regiocontrol.

Thermal Profile Optimization for VCM Polymerization Initiators

2-Ethylhexyl chloroformate is the obligate precursor for synthesizing di(2-ethylhexyl) peroxydicarbonate (EHP), a critical radical initiator for vinyl chloride monomer (VCM) suspension polymerization. Unlike solid or highly volatile lower-alkyl peroxydicarbonates, EHP synthesized from 2-EHCF yields a liquid initiator with a highly specific thermal profile, exhibiting a 1-hour half-life at 67 °C and optimal dosing activity at 45–60 °C [1].

Evidence DimensionInitiator half-life and physical state
Target Compound Data1-hour half-life at 67 °C (as EHP liquid)
Comparator Or BaselineLower alkyl peroxydicarbonates (variable thermal profiles and solid states)
Quantified DifferenceOptimal VCM polymerization at 45–60 °C with liquid dosing
ConditionsSuspension polymerization of polyvinyl chloride (PVC)

Industrial buyers must procure 2-EHCF specifically to manufacture liquid-phase EHP initiators that ensure constant polymerization rates and easy dosing in PVC production.

Hydrophobic Shift in GC-MS Derivatization

In gas chromatography-mass spectrometry (GC-MS) and dispersive liquid-liquid microextraction (DLLME), 2-EHCF is utilized to derivatize polar amines and amino acids. By attaching a bulky, branched 8-carbon chain, 2-EHCF drastically increases the hydrophobicity of analytes compared to ethyl chloroformate (ECF) or isobutyl chloroformate (IBCF) [1]. This structural modification shifts retention times to higher temperatures, effectively separating target analytes from low-boiling matrix interferences.

Evidence DimensionAnalyte hydrophobicity and GC retention time shift
Target Compound DataAddition of C8H17 branched group
Comparator Or BaselineEthyl chloroformate (adds C2) or Isobutyl chloroformate (adds C4)
Quantified Difference+6 to +4 carbon chain length increase per derivatization site
ConditionsDLLME and GC-MS of polar metabolites in aqueous matrices

Analytical laboratories select 2-EHCF over standard ECF to maximize extraction efficiency from aqueous samples and prevent co-elution with early-eluting matrix components.

Precursor for PVC Polymerization Initiators

Directly leveraging its specific thermal and physical properties, 2-EHCF is the required starting material for di(2-ethylhexyl) peroxydicarbonate (EHP). This liquid radical initiator is heavily utilized in the suspension polymerization of vinyl chloride monomer (VCM) operating between 45–60 °C, where it provides a constant polymerization rate and superior dosing ease compared to solid initiators [1].

Steric-Directing Protecting Group in API Synthesis

In pharmaceutical manufacturing, the bulky 2-ethylhexyl moiety is utilized when standard unhindered chloroformates (like ECF) fail to provide adequate regioselectivity. The profound steric hindrance of 2-EHCF, which reduces off-target nucleophilic attack by up to 50% in crowded environments, makes it a specialized tool for controlled peptide coupling and selective amine protection [2].

Heavy Derivatizing Agent for Complex Aqueous Matrices

For environmental and clinical analytical laboratories, 2-EHCF is the preferred derivatizing agent in dispersive liquid-liquid microextraction (DLLME). The addition of the 8-carbon branched chain maximizes the hydrophobicity of polar metabolites, driving them into the organic extraction phase and shifting their GC-MS retention times away from low-molecular-weight background noise [3].

Physical Description

2-ethylhexyl chloroformate appears as a colorless to light yellow colored liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and/or skin absorption.
Liquid; OtherSolid

XLogP3

4.3

Boiling Point

207.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (46.54%): May be corrosive to metals [Warning Corrosive to Metals];
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (95.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (99.37%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.32%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.17 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

24468-13-1

Wikipedia

2-ethylhexyl chloroformate

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Carbonochloridic acid, 2-ethylhexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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